Cas no 123283-87-4 (5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI))
123283-87-4 structure
Product Name:5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI)
Numero CAS:123283-87-4
MF:C19H30O4
MW:322.439106464386
CID:171478
PubChem ID:6439148
Update Time:2025-04-19
5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI)
- (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
- 5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-...
- 9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2
- (5Z)-7-{(1R,2R,3R)-3-hydroxy-2-[(1E)-3-hydroxy-4-methylpent-1-en-1-yl]-5-methylidenecyclopentyl}hept-5-enoic acid
- 5-Heptenoic acid, 7-(3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl)-, (1R-(1alpha(Z),2beta(1E,3S*),3alpha))-
- Tetranor-9-methylene-PGE2
- 123283-87-4
-
- Inchi: 1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1
- Chiave InChI: LXSHKOQHYYFIJM-UKTPMIRMSA-N
- Sorrisi: O[C@@H]1CC(=C)[C@H](C/C=C\CCCC(=O)O)[C@H]1/C=C/C(C(C)C)O
Proprietà calcolate
- Massa esatta: 322.2145
- Massa monoisotopica: 322.21440943g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 450
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 77.8Ų
Proprietà sperimentali
- PSA: 77.76
5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI) Letteratura correlata
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
123283-87-4 (5-Heptenoic acid,7-[3-hydroxy-2-(3-hydroxy-4-methyl-1-pentenyl)-5-methylenecyclopentyl]-, [1R-[1a(Z),2b(1E,3S*),3a]]- (9CI)) Prodotti correlati
- 27415-26-5(8-epi-Prostaglandin F2α)
- 10164-73-5(7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)
- 36150-01-3(Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-)
- 36150-02-4(Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-)
- 551-11-1(Dinoprost)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso